1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride
Description
1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride is a synthetic organic compound featuring a butanone backbone substituted with a dimethylaminoethoxy phenyl group and a phenyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Structurally, it shares homology with selective estrogen receptor modulators (SERMs) due to the presence of the dimethylaminoethoxy group, a critical pharmacophore for receptor interaction . However, unlike classical SERMs such as tamoxifen derivatives, this compound incorporates a ketone group at the 1-position of the butanone chain, which may influence its binding affinity and metabolic stability.
Properties
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-19(16-8-6-5-7-9-16)20(22)17-10-12-18(13-11-17)23-15-14-21(2)3;/h5-13,19H,4,14-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBKGBOOXXPKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Mechanism and Conditions
Step 1: Formation of the Leaving Group
2-Phenoxyethanol undergoes conversion to a tosylate or mesylate intermediate, introducing a labile leaving group (X) for subsequent nucleophilic substitution. For example, reaction with methanesulfonyl chloride in dichloromethane at 0–5°C yields the mesylate derivative.
Step 2: Acylation with 2-Phenylbutyric Acid
The mesylate intermediate reacts with 2-phenylbutyric acid in a PPA-mediated Friedel-Crafts acylation. Key conditions include:
This step avoids acyl chlorides by leveraging the carboxylic acid directly. PPA acts as both a dehydrating agent and catalyst, facilitating the formation of an acylium ion intermediate. The protic acid enhances electrophilicity, enabling efficient aromatic substitution.
Step 3: Amine Substitution
The para-acylated intermediate undergoes nucleophilic substitution with dimethylamine (40% aqueous solution) at 50–60°C, displacing the mesylate group to install the dimethylaminoethoxy moiety.
Comparative Analysis of Synthetic Methods
| Parameter | Traditional Friedel-Crafts Route | Modern PPA/H₃PO₄ Route |
|---|---|---|
| Acylating Agent | 2-Phenylbutyryl chloride | 2-Phenylbutyric acid |
| Catalyst | AlCl₃ (2.2 equiv) | PPA + H₃PO₄ |
| Reaction Temperature | 25–40°C | 80–100°C |
| Yield | 60–70% | 85–90% |
| Waste Generation | High (Al³⁺ sludge) | Low (aqueous phosphate) |
| Toxic Reagents | SOCl₂, AlCl₃ | None |
The modern route achieves 20–30% higher yields by minimizing side reactions and eliminating stoichiometric metal waste. Furthermore, the "one-pot" potential of the PPA-mediated process reduces solvent use and reactor downtime.
Industrial Scalability and Process Optimization
Industrial adoption of the PPA/H₃PO₄ method requires attention to:
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Catalyst Recycling: PPA can be reconstituted post-reaction by adding P₂O₅, though residual organics may necessitate fresh batches.
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Solvent Selection: Toluene or xylene replaces chlorinated solvents, aligning with green chemistry principles.
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Purification: Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.
A notable advantage is the absence of solid intermediates , enabling continuous flow processing. This contrasts with traditional batch methods, where AlCl₃ complexes formed gelatinous precipitates, complicating mixing and heat transfer .
Chemical Reactions Analysis
Types of Reactions: 1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylbutanone derivatives.
Scientific Research Applications
1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
Dimethylaminoethoxy Group: This moiety is critical for SERM activity, as seen in Afimoxifene. Its absence or replacement (e.g., with methoxyethyl or ethylamino groups) alters receptor selectivity and potency .
Ketone vs. Phenol: The ketone in the target compound may reduce estrogenic agonism compared to Afimoxifene’s phenolic hydroxyl, which directly interacts with the estrogen receptor’s ligand-binding domain .
Halogen Substitution : Compounds like Desethylamiodarone Hydrochloride utilize iodine atoms for enhanced receptor binding and metabolic stability, a feature absent in the target compound .
Pharmacokinetic and Toxicity Comparisons
- Solubility : The hydrochloride salt improves aqueous solubility relative to free bases or oxalate salts (e.g., Imp. A(EP) in ) .
- Toxicity: No direct data available for the target compound. However, related SERMs exhibit dose-dependent hepatotoxicity, while halogenated analogues (e.g., Desethylamiodarone) carry risks of thyroid dysfunction .
Research Findings and Data Gaps
Synthetic Feasibility : The compound is synthesizable via methods similar to Example 439 in , but scalability and purity data are lacking .
Biological Activity : Predicted SERM-like activity requires experimental validation. In vitro receptor binding assays are recommended.
Impurity Profiles: Structural analogs like Imp. B(EP) and Imp.
Biological Activity
1-[4-[2-Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone Hydrochloride, commonly referred to as DMAB , is a synthetic organic compound notable for its diverse applications in medicinal chemistry and biological research. With the molecular formula and a molecular weight of approximately 311.42 g/mol, DMAB features a unique structure that combines a dimethylamino group, an ethoxy group, and a phenylbutanone backbone . This article delves into the biological activity of DMAB, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula:
- Molecular Weight: 311.42 g/mol
- CAS Number: 68047-07-4
- Boiling Point: 218-219 °C at 9 Torr .
The biological activity of DMAB is primarily attributed to its interaction with various molecular targets. Research suggests that DMAB may modulate neurotransmitter systems by influencing receptor activity or enzyme function. Specific mechanisms include:
- Receptor Binding: DMAB may bind to neurotransmitter receptors, affecting synaptic transmission.
- Enzyme Modulation: The compound has been shown to influence enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Pharmacological Effects
DMAB has been investigated for its potential pharmacological effects, including:
- Antidepressant Activity: Studies indicate that DMAB may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine pathways.
- Analgesic Properties: Preliminary data suggest potential analgesic effects, possibly linked to its interaction with pain pathways in the central nervous system .
Toxicological Studies
Toxicity assessments have revealed that DMAB exhibits a relatively low toxicity profile in vitro. However, further studies are needed to evaluate its safety in vivo and understand any long-term effects associated with its use .
Case Studies and Experimental Data
Several studies have explored the biological activity of DMAB:
- Study on Neurotransmitter Modulation:
- Analgesic Activity Assessment:
- Toxicity Profile Evaluation:
Comparative Analysis
To contextualize the biological activity of DMAB, it is beneficial to compare it with similar compounds:
Q & A
Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
